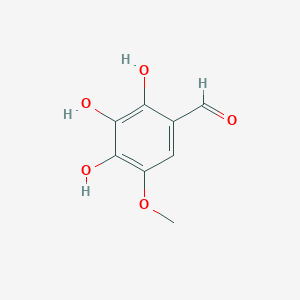
2,3,4-Trihydroxy-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trihydroxy-5-methoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of three hydroxyl groups and one methoxy group attached to a benzene ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxy-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 5-iodovanillin with sodium hydroxide and copper sulfate solution . This reaction yields 3,4-Dihydroxy-5-methoxybenzaldehyde, which can be further hydroxylated to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as nucleophilic substitution and oxidation reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4-Trihydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: 2,3,4-Trihydroxy-5-methoxybenzoic acid.
Reduction: 2,3,4-Trihydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3,4-Trihydroxy-5-methoxybenzaldehyde is used as a building block in organic synthesis. It can form Schiff bases via condensation reactions with amines .
Biology: The compound has been investigated for its antimicrobial activity. Carbohydrazone derivatives of this compound have shown activity against bacteria and fungi .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may have potential as an antimicrobial agent.
Industry: In the industrial sector, this compound can be used in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3,4-Trihydroxy-5-methoxybenzaldehyde is not fully understood. it is believed that the compound exerts its effects through interactions with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethoxybenzaldehyde: This compound has three methoxy groups attached to the benzene ring and is used as an intermediate in the synthesis of various pharmaceuticals.
2-Hydroxy-5-methoxybenzaldehyde: This compound has one hydroxyl and one methoxy group and is used in the synthesis of other organic compounds.
Uniqueness: 2,3,4-Trihydroxy-5-methoxybenzaldehyde is unique due to the presence of three hydroxyl groups and one methoxy group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
87997-31-7 |
|---|---|
Molekularformel |
C8H8O5 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
2,3,4-trihydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H8O5/c1-13-5-2-4(3-9)6(10)8(12)7(5)11/h2-3,10-12H,1H3 |
InChI-Schlüssel |
WCRYCBZSEIKUOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


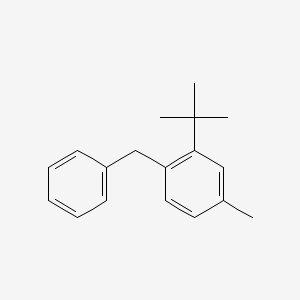
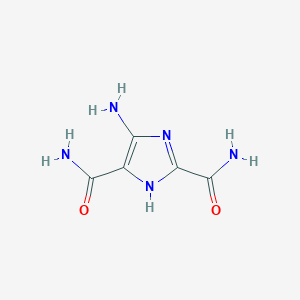
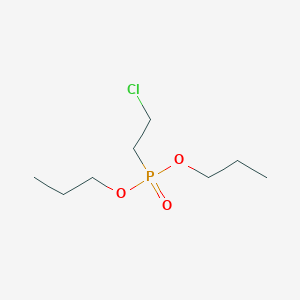
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

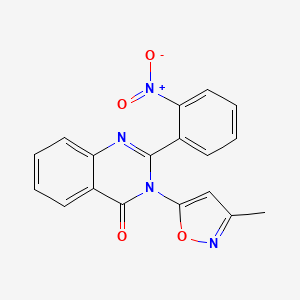
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)

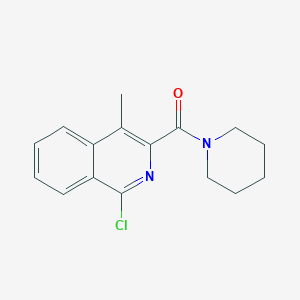
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
